molecular formula C23H18O4 B12144723 4-Methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one

4-Methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one

Cat. No.: B12144723
M. Wt: 358.4 g/mol
InChI Key: KFGQFOBSGBDRLM-UHFFFAOYSA-N
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Description

4-Methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core with a methyl group at the 4-position and a 3-phenoxyphenylmethoxy group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcoumarin and 3-phenoxybenzyl bromide.

    Reaction Steps:

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

4-Methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent or in the treatment of neurodegenerative diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways involved in inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-7-hydroxycoumarin: Similar structure but lacks the phenoxyphenylmethoxy group.

    7-Methoxy-4-methylcoumarin: Similar core structure with a methoxy group at the 7-position.

    3-Phenoxybenzyl alcohol: Contains the phenoxybenzyl group but lacks the chromen-2-one core.

Uniqueness

4-Methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one is unique due to the combination of the chromen-2-one core with the 3-phenoxyphenylmethoxy group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

4-methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C23H18O4/c1-16-12-23(24)27-22-14-19(10-11-21(16)22)25-15-17-6-5-9-20(13-17)26-18-7-3-2-4-8-18/h2-14H,15H2,1H3

InChI Key

KFGQFOBSGBDRLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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